molecular formula C20H22BrN3O3S2 B2684648 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 683260-90-4

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No. B2684648
CAS RN: 683260-90-4
M. Wt: 496.44
InChI Key: VDDDSESKHPTAAP-LSDHQDQOSA-N
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H22BrN3O3S2 and its molecular weight is 496.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave Promoted Synthesis : A study highlighted the efficiency of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing a cleaner, faster, and more efficient method compared to traditional synthesis methods (Saeed, 2009).
  • Novel Derivative Synthesis : Research into the synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives has developed a convenient, one-pot multicomponent synthesis method, significantly contributing to the chemical field by expanding the library of known compounds (Hossaini et al., 2017).

Potential Therapeutic Applications

  • Anticancer Activity : A study on microwave-assisted synthesized Schiff’s bases containing a thiadiazole scaffold demonstrated promising in vitro anticancer activity against various human cancer cell lines, indicating the therapeutic potential of these compounds (Tiwari et al., 2017).
  • Antimicrobial Properties : Several studies have synthesized novel compounds with potential antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents. Notably, fluorobenzamides containing thiazole and thiazolidine showed promising activity against selected bacterial and fungal strains (Desai et al., 2013).

Chemical Properties and Reactions

  • Novel Complexes for Heck Coupling : Research on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes has shown their effectiveness in Mizoroki-Heck coupling reactions, offering insights into the utility of such complexes in catalytic applications (Yen et al., 2006).

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S2/c1-4-5-12-23(2)29(26,27)16-9-6-14(7-10-16)19(25)22-20-24(3)17-11-8-15(21)13-18(17)28-20/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDSESKHPTAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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